N-Methylpyrrolidone

Catalog No.
S560602
CAS No.
872-50-4
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylpyrrolidone

CAS Number

872-50-4

Product Name

N-Methylpyrrolidone

IUPAC Name

1-methylpyrrolidin-2-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3

InChI Key

SECXISVLQFMRJM-UHFFFAOYSA-N

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene
Miscible with castor oil
Miscible with lower alcohols and ketones
Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds.
Solubility in water: miscible

Synonyms

1-methyl-2-pyrrolidinone, 1-methyl-2-pyrrolidinone, 1-methyl-(14)C-labeled, 1-methyl-2-pyrrolidinone, 2,3,4,5-(14)C-labeled, methyl pyrrolidone, N-methyl-2-pyrrolidinone, N-methyl-2-pyrrolidone, N-methylpyrrolidinone, N-methylpyrrolidone, pharmasolve

Canonical SMILES

CN1CCCC1=O

The exact mass of the compound Methylpyrrolidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)10.09 mmiscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzenemiscible with castor oilmiscible with lower alcohols and ketonesmoderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds.solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Teratogens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

N-Methylpyrrolidone (CAS: 872-50-4), commonly known as NMP, is a highly polar, aprotic organic solvent recognized for its exceptional solvency power across a wide range of organic and inorganic compounds. Its key procurement-relevant attributes include a high boiling point (202°C), high flash point (~91°C), and strong thermal and chemical stability, which make it a critical component in processes requiring aggressive conditions. NMP is particularly valued in high-performance polymer processing, agrochemical formulations, and as a solvent for binder dissolution in the manufacturing of lithium-ion battery electrodes.

Procurement Fit

High-boiling Supports high-temperature reactions and distillations
Water-miscible Enables aqueous and biphasic process design
High dielectric constant Promotes dissolution of ionic and polar species

Direct substitution of N-Methylpyrrolidone with other common polar aprotic solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO) is often unfeasible and can compromise process integrity and final product quality. While these solvents share high polarity, NMP's specific combination of a higher boiling point (202°C vs. 153°C for DMF), superior thermal stability, and distinct solvency profile for critical polymers like PVDF and polyimides makes it non-interchangeable. For example, DMF is known to be less thermally stable and can decompose to form problematic amine impurities, a risk less pronounced with NMP. Attempting to substitute NMP often requires significant process re-engineering, including adjustments to drying temperatures and times, and may fail to achieve the same polymer solubility or formulation stability, making NMP the specified choice for robust, high-temperature applications.

Substitution Risk

Extraction performance NMP: reported higher coal/LCO yield DMF/DMAc: may show lower yield and different selectivity
Thermal processing NMP: higher boiling point supports high-temp reactions DMF: lower boiling point may limit thermal stability
Regulatory hazard classification NMP: no GHS H360D reproductive toxicity label DMF/DMAc: classified H360D; requires stricter controls

Superior Thermal Stability for High-Temperature Processing

N-Methylpyrrolidone offers superior thermal and chemical stability compared to other common aprotic solvents, a critical factor for high-temperature polymer synthesis and processing. NMP has a significantly higher boiling point (202°C) and flash point (91°C) than Dimethylformamide (DMF), which has a boiling point of 153°C. Furthermore, NMP is chemically stable in neutral conditions and more resistant to hydrolysis under basic conditions than amides like DMF, which can degrade and release problematic amine impurities. In one study, NMP was shown to be relatively stable, whereas DMF's thermal stability is a known issue, particularly in the presence of water.

Evidence DimensionBoiling Point
Target Compound Data202°C
Comparator Or BaselineDimethylformamide (DMF): 153°C
Quantified Difference49°C higher than DMF
ConditionsStandard atmospheric pressure.

This enables higher reaction temperatures and more aggressive drying conditions without solvent degradation, ensuring process reliability and product purity.

Coal extraction yield
Head-to-head
NMP > DMAC > DMF
Reported yield ranking supports NMP for fuel upgrading
Bituminous coal reflux at bp; cetane index +20.5

Optimized Viscosity for Polymer Solution Processing

For applications like coating and fiber spinning, solution viscosity is a critical process parameter. NMP offers a favorable viscosity profile compared to alternatives like DMSO. At 25 °C, the viscosity of NMP is 1.67-1.89 mPa·s, whereas DMSO is higher at 2.2 mPa·s. This lower viscosity allows for the preparation of polymer solutions with higher solids content while maintaining a processable flow, or alternatively, requires less heating to achieve a target viscosity, potentially improving energy efficiency and reducing thermal stress on materials.

Evidence DimensionViscosity at 25°C
Target Compound Data1.67 - 1.89 mPa·s
Comparator Or BaselineDimethyl Sulfoxide (DMSO): ~2.2 mPa·s
Quantified Difference14-24% lower viscosity than DMSO
ConditionsPure solvent at 25°C.

Lower viscosity facilitates easier handling, pumping, and application of polymer solutions, leading to more uniform coatings and potentially higher throughput in manufacturing.

GHS reproductive toxicity
Head-to-head
NMP: No H360D · DMF/DMAc: H360D
Classification context differs; may inform lower-hazard solvent selection
GHS review by ECHA; verify per jurisdiction

Enhanced Solubilization Efficiency for Poorly Soluble Compounds

In the formulation of pharmaceuticals and agrochemicals, achieving high solubility of the active ingredient is paramount. A comparative study of 13 poorly soluble drugs demonstrated that NMP is a more efficient solubilizer than common alternatives. In a 20% v/v aqueous solution, NMP produced solubility enhancements up to 800-fold compared to pure water. The study concluded that solubilities in 20% v/v NMP solutions were two to eight times higher than in equivalent 20% v/v ethanol solutions, establishing NMP as a more powerful solubilizing agent for these compounds. This superior performance is attributed to NMP acting as both a cosolvent and a complexing agent.

Evidence DimensionSolubility Enhancement vs. Ethanol
Target Compound Data2x to 8x higher solubility
Comparator Or Baseline20% v/v Ethanol (EtOH) in water
Quantified Difference100% to 700% greater solubilization
ConditionsAqueous solutions at 20% v/v concentration for 13 different poorly soluble drugs.

Higher solubilizing power allows for more concentrated formulations, potentially reducing administration volumes, improving bioavailability, and enhancing the efficacy of the final product.

Viscosity & volatility
Reported
1.67 cP vs 0.92 cP
0.29 mmHg vs 2.7 mmHg
Higher viscosity and lower vapor pressure support coating control
Comparison with DMF at 20–25 °C

Process Compatibility in Lithium-Ion Battery Cathode Manufacturing

NMP is the industry-standard solvent for dissolving the polyvinylidene fluoride (PVDF) binder used in lithium-ion battery cathode slurries. Its effectiveness is crucial for creating a uniform slurry, which directly impacts battery performance, capacity, and cycle life. While alternatives are being explored, they currently face significant process challenges. For example, using water-based processes can lead to agglomeration of active material particles and undesirable reactions on the cathode surface. Other organic solvents like propylene carbonate (PC) have been tested, but can suffer from incomplete solvent removal at higher active material loadings, leading to increased interfacial resistance and reduced performance compared to NMP-processed electrodes. The established NMP-based workflow ensures reliable and high-quality electrode coating, a critical factor in industrial-scale battery production.

Evidence DimensionProcess Outcome
Target Compound DataEnables uniform, stable cathode slurry with PVDF binder, leading to reliable electrochemical performance.
Comparator Or BaselineWater-based processing; Propylene Carbonate (PC)
Quantified DifferenceWater-based processes risk particle agglomeration and side reactions. PC-based processing can lead to increased interfacial resistance and reduced capacity retention at high material loadings compared to NMP.
ConditionsIndustrial-scale lithium-ion battery cathode manufacturing.

For battery manufacturers, sticking with NMP minimizes process development risk and ensures compatibility with established materials (PVDF) and equipment to produce high-performance, reliable cells.

BTX selectivity/capacity
Class-level
NMP: higher dissolvability, lower selectivity
Sulfolane: higher selectivity
Trade-off between throughput and purity in aromatics extraction
Process-specific; NRTL model context
Kojic acid solubility
Head-to-head
DMSO > NMP > DMAC > DMF
NMP ranked second in binary solvent solubility
Ethyl acetate co-solvent; laser monitoring
HDX back-exchange
Reported
NMP and DMF both effective as modifier
Functional equivalence supports NMP as low-volatility alternative
Up to 40% in LC mobile phase; FT-ICR MS

High-Temperature Synthesis and Processing of Engineering Polymers

NMP is the indicated solvent for the synthesis and processing of high-performance polymers like polyimides and polyamides that require high reaction temperatures. Its high boiling point and excellent thermal stability prevent solvent loss and degradation, ensuring consistent reaction conditions and high molecular weight polymer formation, a result often not achievable with less stable solvents like DMF.

Industrial-Scale Manufacturing of Lithium-Ion Battery Cathodes

In the fabrication of cathodes for lithium-ion batteries, NMP is the solvent of choice for creating uniform and stable slurries with PVDF binder. Its unique ability to effectively dissolve PVDF and produce a slurry with optimal viscosity for coating processes is critical for achieving high-performance and long-lasting batteries, providing a more reliable outcome than experimental alternatives.

Formulation of Concentrated Agrochemicals and Pharmaceuticals

Leveraging its superior solubilizing power, NMP is ideal for developing highly concentrated liquid formulations of poorly soluble active pharmaceutical ingredients (APIs) and pesticides. Its ability to achieve higher active ingredient loading than solvents like ethanol allows for more potent and efficient product formulations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Coal extraction & fuel upgrading
Extraction yield and cetane index context
Head-to-head solvent comparison in target feedstock
Polymer processing & coatings
Viscosity and vapor pressure profile
Film formation control and industrial hygiene review
Pharmaceutical crystallization
Solubility ranking in binary solvent systems
Crystallization yield and purity optimization
BTX aromatics extraction
Dissolution capacity vs selectivity trade-off
Throughput and purity balance in extractive distillation

References

Physical Description

N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.
NKRA; Dry Powder; Liquid
A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
A clear colorless liquid with a fish-like odor.

Color/Form

Clear liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Exact Mass

99.068413911 Da

Monoisotopic Mass

99.068413911 Da

Boiling Point

396 °F at 760 mmHg (NTP, 1992)
202 °C at 760 mm Hg
202Â °C
396 °F

Flash Point

204 °F (NTP, 1992)
96 °C
204 °F (96 °C) (OPEN CUP)
86Â °C c.c.
204 °F

Heavy Atom Count

7

Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.4 (Air= 1)
Relative vapor density (air = 1): 3.4
3.4

Density

1.03 at 77 °F (USCG, 1999) - Denser than water; will sink
1.027 at 25 °C/25 °C
Relative density (water = 1): 1.03
1.03

LogP

-0.38 (LogP)
log Kow = -0.38
-0.38

Odor

Mild amine odor

Odor Threshold

Odor Threshold Low: 4.0 [ppm]
Odor Threshold High: 10.0 [ppm]
Odor thresholds from CSH

Decomposition

Decomposes on heating and on burning. This produces toxic fumes including nitrogen oxides and carbon monoxide.

Melting Point

-9 °F (NTP, 1992)
-25 °C
-24.4Â °C
-9 °F

UNII

JR9CE63FPM

Related CAS

26876-92-6

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

MeSH Pharmacological Classification

Teratogens

Vapor Pressure

0.34 [mmHg]
3.45X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25Â °C: 39

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%).

Other CAS

872-50-4
30207-69-3
51013-18-4

Absorption Distribution and Excretion

Male Sprague-Dawley rats were given a single ip injection (45 mg/kg) of radiolabeled 1-methyl-2-pyrrolidone. Plasma levels of radioactivity and cmpd were monitored for six hr and the results suggested a rapid distribution phase which was followed by a slow elimination phase. The major amount of label was excreted in the urine within 12 hr and accounted for approximately 75% of the labelled dose. ...
This study evaluated the toxicokinetics of N-((14)C)methylpyrrolidone (((14)C)NMP) after intravenous administration (0.1, 1, 10, 100, and 500 mg/kg, in saline solution) or topical application (20 and 40 uL/sq cm; 10 sq cm, neat) in haired male Sprague-Dawley rats. Whatever the dose, unchanged NMP was intensively distributed into the body with a volume of distribution of 69% of body weight. After this phase, unchanged NMP declined almost linearly with time for 3 to 4 hr after administration and then followed a mono-exponential function (t1/2 = 0.8 hr) for the three lowest doses. The maximal plasma level of 5-hydroxy-N-methylpyrrolidone (5-HNMP), the main metabolite, was reached 4 to 6 hr later for the three lowest doses and 8 to 24 hr later for the highest doses. These findings indicate that the elimination of NMP is governed by a saturable metabolism process. The Michaelis-Menten parameters estimated from plasma levels of unchanged NMP were 2 mM and 3.8 mg/hr, respectively. Between 4 and 10% of the administered doses were excreted in the urine as unchanged NMP. Urinary clearance of NMP (0.03 to 0.07 mL/min) indicates intensive tubular reabsorption. 5-HNMP was the main urinary metabolite and accounted for 42 to 55% of the administered doses. Its maximal urinary excretion occurred between 4 and 6 hr after administration of the three lowest doses and between 8 and 24 hr for the two highest doses. Urinary clearance (0.9 to 1.3 mL/min) was compatible with renal elimination by simple glomerular filtration.
Metabolism studies were performed using (14)C and tritium labeled N-methyl-2-pyrrolidinone in the rat. Male Sprague-Dawley rats were injected with labeled or unlabeled N-methyl-2-pyrrolidinone at 45 mg/kg body weight. Urine, feces, expired air, and bile were collected at various times between drug administration and sacrifice. For pharmacokinetic studies, serial blood samples were analyzed at times between 30 minutes and 6 hours post injection. HPLC of plasma N-methyl-2-pyrrlidinone indicated a rapid distribution phase followed by a slow elimination phase with a half life of approximately 7 hours for the (14)C and 10 hours for the tritium isotope. Urinary excretion accounted for approx 70% of the total dose within 12 hours, and a 2:1 ratio in the administered dose was maintained in the urine. The tissue distribution of the radiolabeled isomers showed similar patterns. The rank order of tissue accumulation from highest to lowest concentration was liver, intestine, testes, stomach, kidneys, lungs, brain, heart, pancreas, and spleen. The bladder, thyroid, and thymus showed minimal N-methyl-2-pyrrolidinone levels.
Six male volunteers were exposed for eight hours on four different days to 0, 10, 25, and 50 mg/cu m N-methyl-2-pyrrolidone. ... N-Methyl-2-pyrrolidone was absorbed through the respiratory tract and readily eliminated from the body, mainly by biotransformation to other compounds. ...
For more Absorption, Distribution and Excretion (Complete) data for 1-METHYL-2-PYRROLIDINONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The aim was to study the metabolic pathway for N-methyl-2-pyrrolidone in humans. Three healthy male volunteers were administered 100 mg N-methyl-2-pyrrolidone orally. All urine was collected during nine consecutive days. The identification and quantification of the metabolites were performed by gas chromatography/mass spectrometry (GC/MS). N-Methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone (5-hydroxy-N-methyl-2-pyrrolidone), N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide were found in urine. The mean excreted fractions for N-methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide were 0.8%, 44%, 0.4%, and 20%, respectively. There was no conjugation with glucoronic acid or sulfate or either 5-hydroxy-N-methyl-2-pyrrolidone or 2-hydroxy-N-methylsuccinimide. One-third of the orally dosed N-methyl-2-pyrrolidone was not recovered in urine as either N-methyl-2-pyrrolidone, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, or 2-hydroxy-N-methylsuccinimide. The half-lives for 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide, and 2-hydroxy-N-methylsuccinimide in urine were approximately 4, 8, and 17 hr, respectively.
A method for determination of N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide in human urine and of N-methylsuccinimide in human plasma was developed. N-Methylsuccinimide and 2-hydroxy-N-methylsuccinimide are metabolites of the ... organic solvent N-methyl-2-pyrrolidone. ... The method is applicable for analysis of urine and plasma samples from workers exposed to N-methyl-2-pyrrolidone.
This study described the isolation and identification of the major urinary metabolite of N-methylpyrrolidinone in the male Sprague-Dawley-rat following intravenous administration. The rats were injected via the tail vein with either unlabeled N-methylpyrrolidinone or (14)C labeled N-methylpyrrolidinone at 45 mg/kg. Urine was collected during 0 to 12, 12 to 24, and 24 to 48 hours after dosing and analyzed by gas chromatography/mass spectrometry. Thermospray liquid chromatography/mass spectrometry was performed on samples purified using high performance liquid chromatography method. The major metabolite correlated with 5-hydroxy-N-methylpyrrolidinone based on thin layer chromatography and mass spectral comparisons with an authentic sample.
1-Methyl-2-pyrrolidone is rapidly biotransformed by hydroxylation to 5-hydroxy- N -methyl-2-pyrrolidone, which is further oxidized to N -methylsuccinimide; this intermediate is further hydroxylated to 2-hydroxy- N - methylsuccinimide. These metabolites are all colourless. The excreted amounts of NMP metabolites in the urine after inhalation or oral intake represented about 100% and 65% of the administered doses, respectively.

Wikipedia

N-Methyl-2-pyrrolidone

Use Classification

Cosmetics -> Surfactant

Methods of Manufacturing

Large-scale production of NMP /N-methyl-2-pyrrolidone/ is predominantly carried out by reacting gamma-butyrolactone with an excess of pure or aqueous methylamine in a high-pressure tube reactor (6-12 MPa). The reaction is exothermic and often run under adiabatic conditions with reactor temperatures in the range of 250-400 °C. The resulting product mixture is decompressed and distilled. The NMP yield is normally more than 97%.
NMP /N-methyl-2-pyrrolidone/ can also be produced by hydrogenation of N-hydroxymethyl-2-pyrrolidone or by reaction of acrylonitrile with methylamine in the presence of a peroxide radical initiator.
... Hydrogenation of N-methylsuccinimide or mixtures of maleic or succinic anhydride and methylamine.
High-pressure synthesis from acetylene and formaldehyde.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Adhesive Manufacturing
Fabricated Metal Product Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Pharmaceutical and Medicine Manufacturing
Services
Printing and Related Support Activities
Furniture and Related Product Manufacturing
Construction
Primary Metal Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Rubber Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
2-Pyrrolidinone, 1-methyl-: ACTIVE
Due to it's low toxicity and non-halogenated structure, 1-methyl-2-pyrrolidinone is increasingly being used in paint thinners and industrial solvents.

Analytic Laboratory Methods

Method: NIOSH 1302, Issue 1; Procedure: gas chromatography with nitrogen phosphorous detector or flame ionization detector; Analyte: N-methyl-2-pyrrolidnone; Matrix: air; Detection Limit: 0.02 ug/sample (nitrogen phosphorous detector), 0.3 ug/sample (flame ionization detector).
Method: OSHA PV2043; Procedure: gas chromatography with a flame ionization detector; Analyte: N-methyl-2-pyrrolidinone; Matrix: air; Detection Limit: 0.1 ppm.
GC DETERMINATION OF N-METHYLPYRROLIDONE AND OTHER SUBSTANCES IN WASTE WATERS.
N-METHYL-2-PYRROLIDONE IS CONCENTRATED BY ADSORPTION ON XAD-2 RESIN FROM AQ SODIUM CHLORIDE SOLUTION & ELUTED WITH METHANOL. IT IS DETERMINED IN METHANOL ELUATE BY GLC. DETERMINED IN WASTE WATER @ PPM LEVEL.

Storage Conditions

Small quantities can be stored in polyethylene, polypropylene, or clear glass bottles.
Safe Storage: Separated from oxidants, rubber, plastics, aluminum and light metals. Dry. Ventilation along the floor.

Interactions

The ability of N-methylpyrrolidone and polar lipids to increase the percutaneous delivery of metronidazole was investigated across full thickness human nonoccluded skin in vitro. Fatty acids and ethyl alcohol were also tested and were effected in penetration enhancement in propylene glycol vehicles; N-methylpyrrolidone increased metronidazole penetration from isopropyl myristate vehicles but not from propylene glycol. N-methylpyrrolidone premeated skin readily when applied in the neat state or in a mixture with isopropyl myristate. Results indicated that variations in barrier permeability to metronidazole were associated with the rate of N-methylpyrrolidone permeating the skin.
The effect of a penetration enhancer, N-methylpyrrolidone (N-methyl-2-pyrrolidone) or isopropyl myristate, on the in vitro permeability of gonadorelin (luteinizing hormone-releasing hormone; LHRH) through porcine epidermis was investigated. The permeability coefficient of gonadorelin significantly increased through penetration enhancer treated epidermis in comparison to the control. It was concluded that both penetration enhancers can enhance the percutaneous absorption of peptides such as gonadorelin.
Laurocapram (Azone; 1-dodecylazacycloheptan-2-one; I), N-methylpyrrolidone (N-methyl-2-pyrrolidone; II) and dodecyl-L-pyroglutamate (III) were studied in permeation cells in vitro, for their ability to improve the absorption of insulin (IV) and FD&C Blue No. 1 (brilliant blue FCF; V) through skin; the compounds were formulated into a 40% solution of propylene glycol in increasing concentrations. ... The permeation of V was improved in the presence of II, with concentrations of II ranging from 6.0 to 20.0% exhibiting the same efficacy. In experiments with IV, the optimum efficacy of II was found at a concentration close to 10.0%, with a decline in efficacy in higher and lower concentrations. ...

Stability Shelf Life

NMP shows unlimited shelf life in tightly closed containers, slight discoloration does not impair its quality.

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